5-Isoxazol-5-ylthiophene-2-sulfonyl chloride
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Overview
Description
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S2 and a molecular weight of 249.68 g/mol . It is known for its unique structure, which combines an isoxazole ring with a thiophene ring, both of which are important heterocyclic compounds in organic chemistry .
Preparation Methods
The synthesis of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride typically involves the reaction of isoxazole derivatives with thiophene-2-sulfonyl chloride under controlled conditions. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules . This reactivity is exploited in the design of inhibitors and other bioactive compounds .
Comparison with Similar Compounds
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride can be compared with other similar compounds such as:
5-Isoxazolyl-2-thiophenesulfonyl chloride: Similar structure but different reactivity and applications.
5-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride: Another isomer with distinct properties.
Biological Activity
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and structure-activity relationships (SAR).
This compound is characterized by:
- Molecular Formula : C7H6ClN1O2S
- Molecular Weight : Approximately 219.64 g/mol
- Melting Point : 69ºC
- Boiling Point : 432.9ºC at 760 mmHg
The compound features a sulfonyl chloride group, which is known for its high reactivity, particularly towards nucleophiles, making it a valuable intermediate in organic synthesis and drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been shown to possess broad-spectrum activity against various bacterial and fungal strains. A study highlighted that certain isoxazole derivatives demonstrated low nanomolar activity against gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | < 0.1 µg/mL |
Bicyclic isoxazoline derivative | Candida albicans | 0.25 µg/mL |
Isoxazole pyrazole derivative | Escherichia coli | 0.37 µg/mL |
Antiviral Activity
The antiviral potential of isoxazole-containing compounds has also been explored. For example, studies have indicated that certain derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. The mechanism often involves the inhibition of proteases or polymerases essential for viral replication .
Anticancer Activity
This compound has been evaluated for its anticancer properties in various studies. Preliminary screenings have shown that this compound can induce apoptosis in cancer cell lines, particularly those associated with colon cancer (HCT-116) .
Table 2: Anticancer Activity of Isoxazole Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | 17.7 |
Bicyclic isoxazoline derivative | MCF7 | 58.8 |
Isoxazole pyrazole derivative | A549 | 22.4 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group allows for the formation of covalent bonds with active site residues in enzymes such as acetylcholinesterase, leading to inhibition .
- Disruption of Cellular Processes : By interfering with critical pathways such as apoptosis and cell cycle regulation, these compounds can induce cell death in cancer cells.
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or interference with protein synthesis has been suggested as a mode of action for antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of isoxazole derivatives aids in optimizing their biological activities. Variations in substituents on the isoxazole ring or thiophene moiety can significantly affect potency and selectivity against specific targets. For instance, modifications that enhance lipophilicity often lead to improved cellular uptake and bioavailability .
Case Studies
Recent studies have demonstrated the efficacy of isoxazole derivatives in preclinical models:
- Antiviral Efficacy : A series of designed compounds based on the isoxazole scaffold exhibited potent inhibition against HIV protease, highlighting their potential as antiviral agents .
- Cancer Treatment : Research involving the treatment of colon cancer cells with isoxazole derivatives showed promising results in reducing tumor growth and enhancing apoptosis through targeted mechanisms .
Properties
IUPAC Name |
5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-9-12-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGKBJJYLTYNQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383627 |
Source
|
Record name | 5-isoxazol-5-ylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551930-53-1 |
Source
|
Record name | 5-isoxazol-5-ylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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